N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and an oxadiazole moiety
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an amine or amide group.
Coupling of the oxalamide moiety: The final step involves coupling the oxadiazole intermediate with an oxalyl chloride derivative under basic conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- N1-(4-bromobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-8-17-18-11(21-8)7-16-13(20)12(19)15-6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKXOVPLUKBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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